1-Benzyl-4-oxocyclohexanecarboxylic acid
Overview
Description
1-Benzyl-4-oxocyclohexanecarboxylic acid is an organic compound with the molecular formula C14H16O3. It is characterized by a benzyl group attached to a cyclohexane ring, which also contains a ketone and a carboxylic acid functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-oxocyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzyl chloride with cyclohexanone, followed by oxidation to introduce the carboxylic acid group. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation followed by purification steps such as recrystallization or chromatography to achieve high purity levels. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of benzyl carboxylic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-4-oxocyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The ketone and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
4-Oxocyclohexanecarboxylic acid: Lacks the benzyl group, resulting in different reactivity and applications.
Benzylcyclohexane: Lacks the ketone and carboxylic acid groups, affecting its chemical behavior.
Cyclohexanecarboxylic acid: Lacks both the benzyl and ketone groups, leading to distinct properties.
Uniqueness: 1-Benzyl-4-oxocyclohexanecarboxylic acid is unique due to the presence of both a benzyl group and a ketone-carboxylic acid combination on the cyclohexane ring. This structural arrangement imparts specific chemical reactivity and potential biological activities that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
1-benzyl-4-oxocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-12-6-8-14(9-7-12,13(16)17)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNJCLUMOVAEAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482460 | |
Record name | 1-benzyl-4-oxocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56868-12-3 | |
Record name | 1-benzyl-4-oxocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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